N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide
Description
The compound N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide is a structurally complex molecule featuring a 1,2,4-triazole core substituted with a 4-tert-butylphenylmethylsulfanyl group at position 5, an ethyl group at position 4, and a 4-chlorobenzenesulfonamide moiety linked via an ethyl spacer. This sulfonamide-triazole hybrid likely exhibits pharmacological relevance, as sulfonamide derivatives are widely explored for antimicrobial, anti-inflammatory, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29ClN4O2S2/c1-6-28-21(16(2)27-32(29,30)20-13-11-19(24)12-14-20)25-26-22(28)31-15-17-7-9-18(10-8-17)23(3,4)5/h7-14,16,27H,6,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFPYDQQQKDTNIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(C)(C)C)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29ClN4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is . Its structure includes a triazole ring, a sulfonamide group, and a tert-butylphenyl moiety, contributing to its unique biological profile.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of sulfonamide compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the triazole ring is believed to enhance the antimicrobial efficacy by interfering with bacterial cell wall synthesis.
Anticancer Activity
Studies involving triazole derivatives have demonstrated promising anticancer effects. For example, a series of 1,2,3-triazole-based compounds were synthesized and evaluated for their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), SW480 (colon cancer), and A549 (lung cancer) . These studies revealed that certain structural modifications could lead to increased antiproliferative activity, suggesting that this compound might also exhibit similar properties.
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in disease processes. For instance, the sulfonamide moiety is known to inhibit dihydropteroate synthase in bacteria, disrupting folate synthesis . Additionally, the triazole component may interact with various biological targets through hydrogen bonding and hydrophobic interactions.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of related sulfonamide compounds against Mycobacterium tuberculosis. The results indicated a minimum inhibitory concentration (MIC) of 40 µg/mL for some derivatives .
- Cytotoxicity Testing : In vitro tests using MTT assays demonstrated that certain triazole derivatives could induce apoptosis in cancer cell lines by arresting the cell cycle at the G2/M phase . This suggests potential for further development in anticancer therapies.
- Pharmacokinetics : Research on the pharmacokinetic properties of similar compounds indicates that modifications in the side chains can significantly affect absorption and distribution in biological systems .
Data Table: Summary of Biological Activities
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of this compound is its antimicrobial properties. Research has demonstrated that it exhibits antibacterial activity against a range of pathogens, including:
- Staphylococcus aureus
- Escherichia coli
- Acinetobacter baumannii
In studies, the compound showed minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL against these bacterial strains, indicating its potential as an antimicrobial agent .
Antifungal Properties
In addition to its antibacterial effects, this compound has been evaluated for antifungal activity. It has shown effectiveness against various fungal strains, making it a candidate for further development in antifungal therapies. The specific mechanisms of action are still under investigation but may involve disruption of fungal cell wall synthesis or interference with metabolic pathways .
Cancer Research
The compound's structure suggests potential applications in cancer research. Compounds with similar triazole structures have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies indicate that N-[1-[5-[(4-tert-butylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]ethyl]-4-chlorobenzenesulfonamide may possess similar anticancer properties, warranting further exploration in preclinical models .
Inhibitory Effects on Enzymes
Research indicates that this compound may act as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been tested against enzymes related to inflammation and cancer progression, showing promising results in reducing enzyme activity and consequently inhibiting disease progression .
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its efficacy and safety profile. Studies focusing on modifying various functional groups within the molecule have provided insights into which modifications enhance its biological activity while minimizing toxicity .
Potential in Drug Development
Given its multifaceted biological activities, this compound is being considered for development as a lead compound in drug discovery programs targeting infectious diseases and cancer.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and E. coli. The study involved testing various concentrations of the compound and comparing its effectiveness with standard antibiotics.
Case Study 2: Cancer Cell Line Testing
In vitro testing on cancer cell lines revealed that the compound significantly reduced cell viability at certain concentrations. The study utilized assays to measure apoptosis and cell cycle progression, providing evidence for its potential use in oncology.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural variations include substituents on the triazole ring, sulfonamide groups, and appended aryl moieties, which influence physicochemical properties and bioactivity.
Table 1: Structural and Functional Comparison of Sulfonamide-Triazole Derivatives
Key Observations:
Structural Flexibility : The triazole ring accommodates diverse substituents (e.g., alkyl, aryl, sulfanyl groups), enabling fine-tuning of electronic and steric properties. The target compound’s 4-ethyl and 5-(4-tert-butylphenylmethylsulfanyl) groups distinguish it from simpler analogs like the 4-methyl derivative in .
Bioactivity Correlations : Sulfonamide-triazole hybrids with halogens (e.g., 4-chloro in the target compound) often exhibit enhanced antimicrobial activity due to improved binding to bacterial enzymes like carbonic anhydrase .
Crystallographic Insights : Analogous compounds, such as those in and , form hydrogen-bonded networks via sulfonamide NH and triazole N atoms, which may stabilize crystal packing and influence solubility .
Research Findings and Implications
- Synthetic Routes : Similar compounds are synthesized via cyclocondensation of thiosemicarbazides or through nucleophilic substitution on pre-formed triazole rings . The target compound’s synthesis likely involves analogous steps, with purification facilitated by crystallization techniques .
- Antimicrobial Potential: Sulfonamide-triazole derivatives, including those with 4-chlorophenyl groups, show inhibitory effects against Gram-positive bacteria and fungi . The tert-butyl substituent in the target compound may broaden activity against resistant strains.
- Crystallographic Data : Structural studies using SHELX software (e.g., ) reveal that triazole-sulfonamide hybrids adopt planar conformations, favoring π-stacking interactions critical for molecular recognition .
Preparation Methods
Synthetic Routes and Methodologies
Triazole Core Formation via Thiosemicarbazide Cyclization
The 1,2,4-triazole backbone is synthesized through cyclization of thiosemicarbazide precursors. A representative method involves:
- Condensation : Reacting 4-chlorobenzenesulfonamide with ethyl thioimidate to form a thiosemicarbazide intermediate.
- Cyclization : Heating the intermediate in acidic conditions (e.g., HCl/EtOH) to induce ring closure, yielding 3-amino-1,2,4-triazole.
Key Conditions :
Functionalization of the Triazole Ring
Introduction of the 4-Ethyl Group
The ethyl group at position 4 is introduced via alkylation:
- Alkylation : Treating the triazole intermediate with ethyl bromide or iodide in the presence of a base (e.g., K₂CO₃).
- Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yield to 85%.
Attachment of the [(4-tert-Butylphenyl)methylsulfanyl] Group
The sulfanyl group at position 5 is added through nucleophilic substitution:
- Thiolation : Reacting the triazole with (4-tert-butylbenzyl)mercaptan in DMF at 60°C.
- Oxidation Control : Addition of catalytic iodine ensures selective sulfide formation without over-oxidation to sulfone.
Reaction Table 1: Functionalization Conditions
| Step | Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 4-Ethyl substitution | Ethyl iodide, K₂CO₃ | Acetone | 50 | 85 |
| Sulfanyl introduction | (4-t-BuBn)SH, I₂ | DMF | 60 | 78 |
Sulfonamide Coupling Strategies
Direct Coupling via Sulfonyl Chloride
The final step involves attaching the 4-chlorobenzenesulfonamide group:
- Activation : Generate the sulfonyl chloride from 4-chlorobenzenesulfonic acid using PCl₅.
- Amination : React the activated intermediate with the triazole-ethylamine derivative in acetonitrile with triethylamine.
Critical Parameters :
Characterization and Validation
Spectroscopic Analysis
Industrial-Scale Synthesis Considerations
Process Optimization
Q & A
Q. Optimization factors :
- Temperature control to prevent side reactions (e.g., over-alkylation).
- Solvent selection (e.g., DMF for solubility vs. ethanol for cyclization).
- Real-time monitoring via TLC and HPLC to ensure intermediate purity .
Basic: Which analytical techniques are essential for structural confirmation and purity assessment?
Answer:
A combination of spectroscopic and chromatographic methods is required:
| Technique | Purpose | Key Data Points | References |
|---|---|---|---|
| ¹H/¹³C NMR | Confirm backbone structure | Chemical shifts for triazole protons (δ 8.1–8.3 ppm), sulfonamide SO₂ group (δ 3.9–4.2 ppm) | |
| HRMS | Verify molecular formula | Exact mass match (e.g., [M+H]⁺ calculated for C₂₄H₃₀ClN₃O₂S₂: 524.1432) | |
| HPLC | Purity assessment | ≥95% purity with retention time consistency | |
| IR Spectroscopy | Functional group validation | S=O stretch (~1350 cm⁻¹), triazole C=N (~1600 cm⁻¹) |
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?
Answer:
Single-crystal X-ray diffraction is critical for:
- Bond-length analysis : Resolving sulfonamide S–N bond geometry (typically 1.63–1.65 Å) to confirm resonance stabilization .
- Torsional angles : Assessing steric effects from the 4-tert-butylphenyl group (e.g., C–S–C angles ~105°) .
- Software tools : SHELXL for refinement (R-factor < 0.05) and ORTEP-3 for visualizing thermal ellipsoids .
Case study : A structurally analogous triazole derivative showed unexpected planarity in the triazole ring due to π-stacking interactions, resolved via SHELXL’s TWIN/BASF commands .
Advanced: How to design competitive binding assays for target interaction studies?
Answer:
Experimental design :
- Target selection : Prioritize enzymes (e.g., carbonic anhydrase) or receptors (e.g., GPCRs) based on sulfonamide’s known pharmacophore .
- Assay conditions :
- Fluorescence polarization (FP) with FITC-labeled ligands.
- IC₅₀ determination via dose-response curves (10⁻⁶–10⁻¹² M range) .
- Controls : Use acetazolamide as a positive control for sulfonamide-binding targets .
Q. Data interpretation :
- Ki values < 100 nM suggest high affinity, but validate via SPR (surface plasmon resonance) to rule off-target effects .
Advanced: How to address contradictions in reported biological activity data?
Answer:
Discrepancies often arise from:
- Purity variability : Impurities >5% (e.g., unreacted sulfonyl chloride) can skew bioactivity. Validate via HPLC-MS .
- Assay conditions : Differences in pH (e.g., carbonic anhydrase assays at pH 7.4 vs. 6.8 alter binding) .
- Structural analogs : Compare with derivatives (e.g., 4-ethyl vs. 4-methyl triazole substituents) to isolate structure-activity relationships .
Q. Resolution strategy :
- Replicate studies under standardized conditions (e.g., OECD guidelines).
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently .
Advanced: What computational methods predict metabolic stability and regioselective metabolism?
Answer:
- Docking simulations : AutoDock Vina to model CYP3A4 binding, identifying sulfonamide oxidation as a major pathway .
- MD simulations : Assess triazole ring flexibility and solvent accessibility of the tert-butyl group (logP ~3.2 indicates hepatic clearance) .
- MetaSite software : Predicts predominant hydroxylation at the ethyl group (C-4 position) with 78% accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
